
7-Chloro-4-methyl-1,3-benzothiazol-2-amine
Overview
Description
7-Chloro-4-methyl-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a chlorine substituent at the 7-position and a methyl group at the 4-position of the aromatic ring. Benzothiazoles are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties .
Preparation Methods
Conventional Alkylation of 2-Aminobenzothiazole Derivatives
A widely used method involves the alkylation of 2-amino-6-chlorobenzothiazole with methylating agents. Key steps include:
- Reagents : Methyl chloride (CH₃Cl) or methyl iodide (CH₃I) as alkylating agents, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as base.
- Conditions : Reaction in polar aprotic solvents (e.g., dimethylformamide or ethanol) at 60–80°C for 6–12 hours.
- Yield : 65–78% after recrystallization from ethanol.
- Deprotonation of the amine group by the base.
- Nucleophilic substitution (SN2) at the methylating agent.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time and improves efficiency:
- Procedure :
- Mix 2-amino-4-chlorobenzenethiol (1 mmol) with methyl isothiocyanate (1.2 mmol) in ethanol.
- Irradiate at 150 W, 120°C for 15–20 minutes.
- Yield : 85–92%.
- Advantages : Enhanced purity (>98% by HPLC) and reduced side products compared to conventional heating.
Transition Metal-Catalyzed Methods
Ruthenium-Catalyzed Cyclization
- Catalyst : RuCl₃ (5 mol%).
- Substrates : N-arylthioureas.
- Conditions : Solvent-free, 100°C, 4 hours.
- Yield : Up to 91% for electron-rich substrates.
Copper-Catalyzed Ullmann-Type Coupling
- Catalyst : CuI (10 mol%), 1,10-phenanthroline as ligand.
- Substrates : 2-Iodoaniline derivatives and sodium dithiocarbamates.
- Conditions : DMSO, 110°C, 8 hours.
- Yield : 70–80%.
Continuous Flow Reactor Synthesis
This method ensures scalability and reproducibility:
- Setup : Tubular reactor with controlled temperature (80°C) and residence time (30 minutes).
- Reagents : 2-amino-4-chlorobenzenethiol and methyl cyanamide in acetonitrile.
- Yield : 88% with 99% conversion.
Comparative Analysis of Methods
Method | Catalyst/Reagent | Temperature | Time | Yield | Purity |
---|---|---|---|---|---|
Conventional Alkylation | CH₃Cl, NaOH | 60–80°C | 6–12 h | 65–78% | 95–97% |
Microwave-Assisted | None | 120°C (MW) | 15–20 min | 85–92% | >98% |
Ru-Catalyzed Cyclization | RuCl₃ | 100°C | 4 h | 91% | 97% |
Continuous Flow | None | 80°C | 30 min | 88% | 99% |
Key Research Findings
- Microwave Optimization : Reduced reaction time by 90% compared to thermal methods, with minimal decomposition.
- Catalytic Efficiency : RuCl₃ outperforms Pd and Cu catalysts in cyclization reactions due to superior electron transfer.
- Green Chemistry : Solvent-free and continuous flow methods align with sustainable practices, reducing waste by 40%.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-4-methyl-1,3-benzothiazol-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula: C10H8ClN3S
- Molecular Weight: 225.71 g/mol
- CAS Number: 896675-87-9
- Solubility: Soluble in DMSO
The compound features a benzothiazole ring with a chlorine substituent at the 7-position and a methyl group at the 4-position. These structural characteristics contribute to its biological activity.
Chemistry
In synthetic chemistry, 7-Chloro-4-methyl-1,3-benzothiazol-2-amine serves as a building block for more complex organic molecules. Its reactivity allows it to participate in various organic reactions, facilitating the synthesis of derivatives with enhanced properties.
Biology
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including multi-drug resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. It acts as a dual inhibitor targeting bacterial topoisomerases, crucial for DNA replication .
Antifungal Properties:
Studies have shown that derivatives of benzothiazole can inhibit fungal growth, making them potential candidates for antifungal drug development.
Medicine
Anticancer Potential:
The compound is being investigated for its anticancer properties. Research demonstrates that it can induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). Mechanistic studies suggest that it may interfere with critical signaling pathways (e.g., AKT and ERK pathways) involved in cell proliferation and survival .
Enzyme Inhibition:
this compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases. For instance, it may inhibit specific enzymes involved in metabolic processes critical for tumor growth .
Industrial Applications
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its stability and unique chemical properties. Its application extends to material science, where it is used to develop new polymers and other materials.
Case Study 1: Anticancer Properties
A comparative study involving multiple benzothiazole derivatives revealed that certain compounds significantly inhibited the growth of cancer cell lines A431 and A549. The study highlighted that these compounds induced apoptosis effectively while reducing cell migration capabilities .
Case Study 2: Antimicrobial Efficacy
A series of benzothiazole compounds were tested against multi-drug resistant strains of Staphylococcus aureus. Among them, compounds with structural similarities to this compound exhibited promising results in inhibiting bacterial growth both in vitro and in vivo .
Summary of Findings
The applications of this compound span various fields:
Application Area | Key Activities |
---|---|
Chemistry | Building block for complex organic synthesis |
Biology | Antimicrobial and antifungal properties |
Medicine | Anticancer activity; enzyme inhibition |
Industry | Production of dyes and polymers |
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as dihydroorotase and DNA gyrase , which are essential for bacterial growth and replication. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of bacterial growth .
In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis. This can result in the inhibition of cancer cell growth and induction of cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the benzothiazole scaffold critically influence melting points, solubility, and reactivity. Key comparisons include:
Analysis :
- Methyl vs. Methoxy : The 4-methyl group in the target compound likely reduces polarity compared to 4-methoxy analogs, enhancing membrane permeability .
- Chlorine Position : Chlorine at the 7-position (vs. 4- or 6-positions) may sterically hinder interactions with enzyme active sites, as seen in fragment-based drug design studies .
Stacking Interactions and Desolvation Penalties
In fragment-based ligand design (FBLD), 4-chloro-1,3-benzothiazol-2-amine (PDB: 4MSH) demonstrated moderate vacuum stacking energy (6.66 kcal/mol) but a high desolvation penalty, limiting its binding affinity .
Anticancer Potential
Derivatives like N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CBK277775) show targeted activity against colon cancer cell lines (HCT-116, HCT15, HT29) . The methyl group may enhance cellular uptake or stabilize interactions with oncogenic targets like Ras proteins .
Biological Activity
7-Chloro-4-methyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure comprises a benzothiazole ring with a chlorine atom at the 7th position and a methyl group at the 4th position. This unique substitution pattern significantly influences its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound exhibits significant enzyme inhibition capabilities, which can disrupt metabolic pathways in microorganisms and cancer cells. This action is crucial for its potential use as an antitumor agent.
- DNA Intercalation : Similar to many bioactive compounds, it may intercalate into DNA, thereby disrupting replication and transcription processes, which contributes to its cytotoxic effects.
- Receptor Modulation : It may also bind to specific receptors, modulating their activity and resulting in therapeutic effects.
Antitumor Activity
Research has indicated that benzothiazole derivatives, including this compound, display potent antitumor activity against various cancer cell lines. For instance:
- Cell Lines Tested : Studies have shown effectiveness against breast (MCF-7), ovarian, colon, and renal cell lines .
- Mechanism Insights : The metabolism of these compounds plays a central role in their action. Sensitive cell lines demonstrate significant drug uptake and biotransformation compared to resistant ones .
Antibacterial Activity
The compound has also demonstrated antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : It exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has been reported with an MIC value as low as 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
Study on Antitumor Activity
A study focusing on the antitumor effects of benzothiazole derivatives highlighted the selective cytotoxicity of this compound against various cancer cell lines. The results indicated that compounds with similar structures could have distinct pharmacological profiles depending on their specific substitutions .
Study on Antibacterial Properties
Another investigation assessed the antibacterial efficacy of synthesized compounds related to benzothiazoles. The findings showed that this compound significantly inhibited biofilm formation in bacterial strains below its MIC .
Comparative Analysis with Similar Compounds
Compound Name | Key Differences | Potential Impact |
---|---|---|
N-benzyl-7-chloro-4-methyl-1,3-benzothiazol-2-amine | Contains a benzyl group | May alter pharmacokinetics |
N-(6-chloro-benzothiazolyl)-benzamide | Lacks methyl substitution | Reduced biological activity |
N-(7-chloro-benzothiazolyl)-fluorobenzamide | Contains fluorine instead of methyl | Different interaction profile |
This table illustrates how structural variations can lead to different biological activities among related compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 7-Chloro-4-methyl-1,3-benzothiazol-2-amine, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted anilines with thiourea derivatives. For example, refluxing 3-chloro-4-methylaniline with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid at <10°C yields the benzothiazole core . Further optimization includes adjusting reaction time (e.g., 7 hours under reflux) and using sodium acetate as a base in ethanol to stabilize intermediates .
- Key Parameters : Temperature control (<10°C during bromine addition), stoichiometric ratios (1:1 molar ratio of aniline to KSCN), and solvent choice (glacial acetic acid for cyclization).
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Critical Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1621 cm⁻¹, NH stretch at ~3122 cm⁻¹) .
- ¹H NMR : Confirms aromatic protons (δ 6.46–7.9 ppm for benzothiazole hydrogens) and NH groups (δ 8.4 ppm as a singlet) .
- Mass Spectrometry (FABMS) : Validates molecular weight (e.g., m/z 501 for a related chlorinated benzothiazole derivative) .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Screening Approaches :
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Testing : MTT assays on cancer cell lines to assess antiproliferative potential .
- Enzyme Inhibition : Caspase-3 activation assays to probe apoptotic induction mechanisms .
Advanced Research Questions
Q. How can computational tools resolve contradictions in spectral data interpretation for structurally similar benzothiazoles?
- Approach : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. For instance, discrepancies in NH proton chemical shifts can be addressed by modeling solvent effects (e.g., CDCl₃ vs. DMSO) . Software like Gaussian or COMSOL Multiphysics enables virtual parameter adjustments (e.g., temperature, pH) to validate spectral assignments .
Q. What strategies enhance the bioactivity of this compound through structural modifications?
- Design Principles :
- Substituent Introduction : Adding electron-withdrawing groups (e.g., nitro, fluoro) at the 4-position increases electrophilicity and interaction with biological targets .
- Heterocyclic Fusion : Incorporating thiadiazole or pyrazole moieties improves membrane permeability (e.g., via LogP optimization) .
- Case Study : Condensation with aromatic aldehydes to form Schiff bases enhances antimicrobial activity by 2–4-fold .
Q. How can AI-driven reaction design optimize synthesis pathways and reduce trial-and-error experimentation?
- Workflow :
Quantum Chemistry : Use reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates .
Machine Learning : Train models on existing benzothiazole synthesis data to predict optimal conditions (e.g., solvent, catalyst).
Feedback Loops : Integrate experimental results (e.g., yields, purity) into computational models for iterative refinement .
Q. What experimental designs are effective for establishing structure-activity relationships (SAR) in benzothiazole derivatives?
- Methodology :
- Parallel Synthesis : Generate analogs with systematic substitutions (e.g., varying halogens at the 7-position).
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .
- In Silico Docking : Predict binding affinities to targets like 5-HT₃ receptors using AutoDock Vina .
Q. How can solubility challenges in pharmacological testing be addressed for hydrophobic benzothiazoles?
- Solutions :
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
- Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
- Co-solvent Systems : Use DMSO-PBS mixtures (<1% DMSO) to maintain compound stability in aqueous media .
Q. What approaches reconcile discrepancies between in vitro and in vivo pharmacological results?
- Strategies :
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .
- Metabolite Screening : Use LC-MS to detect active/inactive metabolites that explain reduced in vivo efficacy .
- Dose-Response Modeling : Apply Hill equation fits to adjust dosing regimens for target engagement .
Properties
IUPAC Name |
7-chloro-4-methyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDLRPCFYGSRNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365973 | |
Record name | 7-chloro-4-methyl-benzothiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78584-09-5 | |
Record name | 7-Chloro-4-methyl-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78584-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-chloro-4-methyl-benzothiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-4-methyl-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.